

Ricolinostat clinical response high-risk cytogenetics multiple myeloma

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Compound Focus: Ricolinostat

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Clinical Response Data for Ricolinostat Combinations

The table below summarizes key efficacy findings from clinical trials investigating **Ricolinostat** in combination with standard therapies for relapsed or refractory multiple myeloma.

Combination Therapy	Trial Phase	Patient Population	Overall Response Rate (ORR)	Key Findings	Source (Clinical Trial)
Ricolinostat + Bortezomib + Dexamethasone	Phase I/II	Relapsed/Refractory MM	37% (at ≥ 160 mg daily)	14% ORR in bortezomib-refractory patients; better tolerated GI toxicity profile vs. non-selective HDACi [1]	Vogl et al., <i>Clin Cancer Res.</i> 2017 [1]
Ricolinostat + Lenalidomide + Dexamethasone	Phase Ib	Relapsed/Refractory MM	55%	40% ORR in double refractory (lenalidomide & bortezomib) patients [2]	Yee et al., ACE-MM-101 trial [2]

Combination Therapy	Trial Phase	Patient Population	Overall Response Rate (ORR)	Key Findings	Source (Clinical Trial)
Ricolinostat + Pomalidomide + Dexamethasone	Phase Ib/II	Relapsed/Refractory MM	42%	38% ORR in patients refractory to lenalidomide and bortezomib [2]	Raje et al., ACE-MM-102 trial [2]

Experimental Insights on HDAC6 Inhibition in High-Risk Disease

While direct clinical trial sub-analysis is limited, recent preclinical studies provide a rationale for investigating HDAC6 inhibitors in high-risk settings, particularly for patients with the **t(11;14) translocation**.

- **Synergistic Triple Therapy:** Research indicates that in t(11;14) multiple myeloma cell lines (which can be resistant to the Bcl-2 inhibitor venetoclax), combining an HDAC6 inhibitor (like **Ricolinostat**/ACY-1215 or the experimental compound MAKV-15) with bortezomib and a BH3 mimetic (e.g., venetoclax or Mcl-1 inhibitors) significantly increased apoptosis compared to doublet therapies [3].
- **Proposed Mechanism:** The combination of HDAC6i and bortezomib was shown to reduce levels of the pro-survival protein Mcl-1. This reduction could potentially sensitize venetoclax-resistant t(11;14) cells to apoptosis when treated with this triple combination [3].
- **HDAC6 Activity Score:** Transcriptomic analysis of patient data has been used to develop an HDAC6 activity score. This research identified a patient subgroup with high HDAC6 scores that frequently harbors the **t(11;14) translocation and chromosome 1q amplification**, suggesting a potential biomarker for identifying patients who may benefit most from HDAC6 inhibitor therapy [3].

Detailed Experimental Protocols

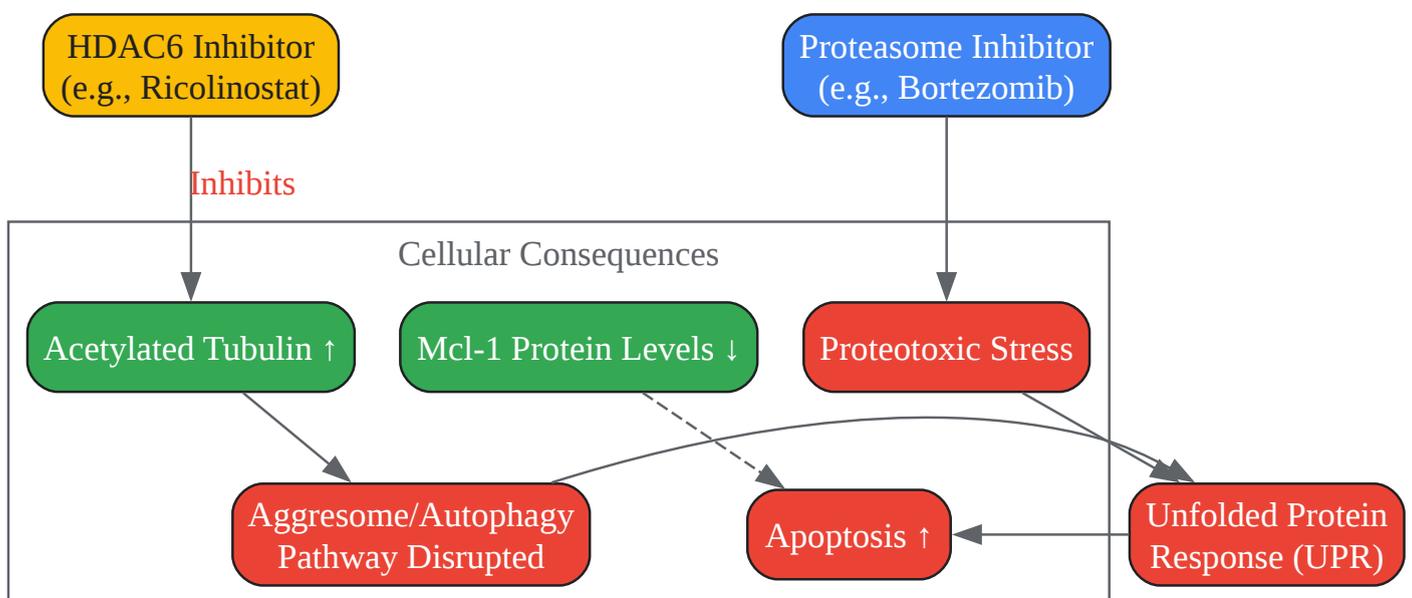
For the key preclinical studies cited above, the methodologies were as follows:

- **Cell Viability and Apoptosis Assay [3]:**
 - **Cell Lines:** Use t(11;14) positive multiple myeloma cell lines (e.g., MOLP-8, U-266).

- **Treatment:** Apply single agents and combinations of HDAC6 inhibitors (e.g., MAKV-15, ACY-1215), proteasome inhibitors (bortezomib), and BH3 mimetics (venetoclax, S63845).
 - **Analysis:** Measure cell viability using assays like MTT or WST-1. Quantify apoptosis via nuclear morphology analysis (Hoechst staining) and Western blot for cleavage of caspase-3 and PARP-1.
 - **Data Interpretation:** Calculate combination indices (CI) to determine synergism (CI < 1 indicates synergy).
- **Biomarker Analysis (α -tubulin acetylation) [1] [3]:**
 - **Sample Collection:** Obtain peripheral blood lymphocytes from patients enrolled in clinical trials or from cell line models treated with **Ricolinostat**.
 - **Processing:** Perform protein extraction and Western blot analysis.
 - **Detection:** Probe with an antibody specific for acetylated tubulin.
 - **Interpretation:** An increase in acetylated tubulin levels serves as a pharmacodynamic marker confirming successful on-target HDAC6 inhibition.

HDAC6 Inhibitor Mechanism of Action in Multiple Myeloma

The following diagram illustrates the proposed mechanism by which HDAC6 inhibitors like **Ricolinostat** target multiple myeloma cells and interact with key pathways.



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Interpretation & Future Research Directions

The available data, while promising, has limitations for direct product comparison. The clinical trials report overall response rates but do not provide stratified results for specific high-risk cytogenetic groups like **del(17p), t(4;14), or t(14;16)** [1] [2]. The R2-ISS and newer IMS/IMWG risk stratification models define high-risk using a combination of such markers [4], and **Ricolinostat's** performance within these modern definitions is not yet detailed in public results.

Future clinical studies should aim to:

- Report efficacy data stratified by the latest genomic high-risk definitions, including **del(17p), t(4;14), gain/amp(1q), and TP53 mutations** [4].
- Explore the preclinical promise of triple combinations (HDAC6i + PI + BH3 mimetic) in defined high-risk populations.
- Validate the HDAC6 activity score as a predictive biomarker for patient selection.

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